molecular formula C15H13ClN2O3 B7567689 5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid

5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid

Katalognummer B7567689
Molekulargewicht: 304.73 g/mol
InChI-Schlüssel: PJEVPMAPNZMJFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases. It is a potent inhibitor of Janus kinase (JAK) enzymes, which play a key role in the signaling pathways of cytokines and growth factors. CP-690,550 has shown promising results in preclinical and clinical studies for the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Wirkmechanismus

5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid is a potent inhibitor of JAK enzymes, which play a key role in cytokine signaling and immune cell activation. JAK enzymes are involved in the signaling pathways of various cytokines, including interleukins, interferons, and growth factors. By inhibiting JAK enzymes, 5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid can block cytokine signaling and reduce inflammation and immune cell activation. 5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid has a high selectivity for JAK3, which is predominantly expressed in immune cells, making it a promising target for the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid has been shown to have significant biochemical and physiological effects in preclinical and clinical studies. In preclinical studies, 5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid has been shown to reduce inflammation and immune cell activation in various autoimmune disease models. In clinical trials, 5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid has been shown to improve disease activity and reduce symptoms in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. 5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.

Vorteile Und Einschränkungen Für Laborexperimente

5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified, making it readily available for use in experiments. 5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid has also been extensively studied in preclinical and clinical trials, providing a wealth of data on its mechanism of action and efficacy. However, there are also limitations to the use of 5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid in lab experiments. It is a potent inhibitor of JAK enzymes, which play a key role in cytokine signaling and immune cell activation. Therefore, the use of 5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid in lab experiments may not accurately reflect the complex interactions of cytokines and growth factors in vivo.

Zukünftige Richtungen

There are several future directions for the study of 5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid. One area of research is the development of new JAK inhibitors with improved selectivity and efficacy. Another area of research is the identification of biomarkers that can predict response to JAK inhibitors in patients with autoimmune diseases. Additionally, the use of 5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid in combination with other therapies, such as biologics or immunomodulatory agents, is an area of active research. Finally, the role of JAK inhibitors in the treatment of other diseases, such as cancer and infectious diseases, is an area of emerging research.
Conclusion:
5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid is a promising small molecule drug for the treatment of autoimmune diseases. It is a potent inhibitor of JAK enzymes, which play a key role in cytokine signaling and immune cell activation. 5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid has shown efficacy in preclinical and clinical studies for the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The synthesis of 5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid has been optimized to improve yield and purity. 5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid has several advantages for use in lab experiments, but also has limitations in accurately reflecting the complex interactions of cytokines and growth factors in vivo. There are several future directions for the study of 5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid, including the development of new JAK inhibitors, the identification of biomarkers, and the use of combination therapies.

Synthesemethoden

The synthesis of 5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-chlorobenzylamine with methyl isocyanate to form N-(4-chlorobenzyl)-N-methylcarbamoyl chloride. This intermediate is then reacted with 2-pyridinecarboxylic acid to form 5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid. The synthesis of 5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid has been optimized to improve the yield and purity of the final product.

Wissenschaftliche Forschungsanwendungen

5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid has been extensively studied in preclinical and clinical trials for the treatment of autoimmune diseases. In preclinical studies, 5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid has been shown to inhibit JAK enzymes and cytokine signaling, leading to a reduction in inflammation and immune cell activation. In clinical trials, 5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid has shown efficacy in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. 5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid has also been studied for the treatment of other autoimmune diseases, such as multiple sclerosis and lupus.

Eigenschaften

IUPAC Name

5-[(4-chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-18(9-10-2-5-12(16)6-3-10)14(19)11-4-7-13(15(20)21)17-8-11/h2-8H,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEVPMAPNZMJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)Cl)C(=O)C2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.